molecular formula C14H18BN3O2 B6249694 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 2710289-98-6

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No. B6249694
CAS RN: 2710289-98-6
M. Wt: 271.1
InChI Key:
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Description

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (PTT) is a heterocyclic compound with potential pharmaceutical and biological applications. It is a type of boron-containing heterocycle that can be synthesized in a variety of ways and has been studied extensively for its potential medicinal properties. PTT has been used in the synthesis of numerous pharmaceuticals and has been studied for its potential role in treating a variety of diseases, including cancer.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the biosynthesis of drugs. In addition, this compound may act as an antioxidant, which could potentially be beneficial in the treatment of a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to inhibit the activity of enzymes involved in the biosynthesis of drugs. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been shown to have a wide range of potential medicinal applications. However, the use of this compound in laboratory experiments is limited by the lack of understanding of its biochemical and physiological effects.

Future Directions

Future research on 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole should focus on further understanding its biochemical and physiological effects. In addition, further research should be conducted on the potential medicinal applications of this compound, such as its potential role in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, research should be conducted on the potential use of this compound as an inhibitor of enzymes involved in the biosynthesis of drugs and as an antioxidant. Finally, further research should be conducted on the potential use of this compound in the development of new drug delivery systems.

Synthesis Methods

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can be synthesized through a variety of methods, including the Aza-Diels-Alder reaction, the Heck reaction, and the Ugi reaction. The Aza-Diels-Alder reaction is a type of chemical reaction that involves the formation of a carbon-carbon bond between two molecules. In this reaction, a dienophile reacts with a dienophile, such as an olefin, to form a new carbon-carbon bond. The Heck reaction is a type of palladium-catalyzed cross-coupling reaction that involves the formation of a carbon-carbon bond between two molecules. The Ugi reaction is a multi-component reaction that involves the formation of a new carbon-carbon bond between three or more molecules.

Scientific Research Applications

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has been studied extensively for its potential medicinal properties. It has been used in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and antiviral agents. This compound has also been studied for its potential role in treating a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, this compound has been studied for its potential role in the development of new drug delivery systems and as an inhibitor of enzymes involved in the biosynthesis of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole with phenylacetylene in the presence of a copper catalyst.", "Starting Materials": [ "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole", "Phenylacetylene", "Copper catalyst" ], "Reaction": [ "To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (1.0 g, 4.3 mmol) in dry THF (10 mL) under nitrogen, was added CuI (0.1 g, 0.5 mmol) and phenylacetylene (0.5 g, 4.3 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then filtered through a pad of celite and the filtrate was concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to afford the desired product as a white solid (yield: 80%)." ] }

CAS RN

2710289-98-6

Molecular Formula

C14H18BN3O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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